![molecular formula C33H34N6O7 B610374 QC-01-175 CAS No. 2267290-96-8](/img/no-structure.png)
QC-01-175
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Overview
Description
QC-01-175 targets ZFP91, ZN653, ZN827 also degraded at 4 h, 1 µM in patient iPSC derived FTD neurons harboring MAPT A152T mutation.
Scientific Research Applications
Targeted Protein Degradation
QC-01-175 has been demonstrated as a promising compound in the targeted degradation of pathogenic tau proteins in neuronal cell models derived from patients with frontotemporal dementia (FTD). This compound was designed to engage both tau and Cereblon, a substrate-receptor for the E3-ubiquitin ligase CRL4CRBN, triggering tau ubiquitination and proteasomal degradation. This compound effectively cleared tau in FTD patient-derived neuronal cell models, showing specificity for disease-relevant forms. It also rescued stress vulnerability in FTD neurons, mirroring the effects of CRISPR-mediated MAPT-knockout. This research suggests that aberrant tau in FTD patient-derived neurons is amenable to targeted degradation, representing an important advance in therapeutic strategies (Silva et al., 2019).
Quantum Computing in Drug Discovery
Although not directly related to this compound, quantum computing (QC) technology is expected to revolutionize drug research by performing tasks beyond the capability of classical supercomputers. However, practical and fully capable quantum computation for real-world drug discovery issues remains uncertain. Pharmaceutical companies, startups, and academia are focusing on developing utilities related to lead optimization and compound screening in the dynamic QC ecosystem. This shows the intersection of quantum computing and drug discovery, an area gaining traction across various stakeholder groups (Zinner et al., 2021).
properties
CAS RN |
2267290-96-8 |
---|---|
Molecular Formula |
C33H34N6O7 |
Molecular Weight |
626.67 |
IUPAC Name |
N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
InChI |
InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
InChI Key |
NWTCZTAQSRLSCP-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
QC-01-175; QC01175; QC 01 175; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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